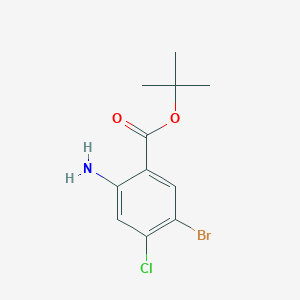
Tert-butyl 2-amino-5-bromo-4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-5-bromo-4-chlorobenzoate (TACB) is a chemical compound that belongs to the class of benzoates. It is used in scientific research for its various applications, including its use as a precursor in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-amino-5-bromo-4-chlorobenzoate is not well understood. However, it is believed to act as a modulator of GPCRs, which are involved in various physiological processes. Tert-butyl 2-amino-5-bromo-4-chlorobenzoate may also act as an inhibitor of enzymes involved in the metabolism of other compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Tert-butyl 2-amino-5-bromo-4-chlorobenzoate are not well understood. However, studies have shown that Tert-butyl 2-amino-5-bromo-4-chlorobenzoate has potential as a therapeutic agent for various diseases. For example, Tert-butyl 2-amino-5-bromo-4-chlorobenzoate has been shown to have anti-inflammatory and anti-tumor effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 2-amino-5-bromo-4-chlorobenzoate has several advantages for lab experiments. It is easy to synthesize and is available in high purity. Tert-butyl 2-amino-5-bromo-4-chlorobenzoate is also stable under normal laboratory conditions. However, Tert-butyl 2-amino-5-bromo-4-chlorobenzoate has some limitations for lab experiments. It is not soluble in water, which can limit its use in some experiments. Tert-butyl 2-amino-5-bromo-4-chlorobenzoate is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of Tert-butyl 2-amino-5-bromo-4-chlorobenzoate in scientific research. One direction is the synthesis of Tert-butyl 2-amino-5-bromo-4-chlorobenzoate derivatives with improved biological activity. Another direction is the use of Tert-butyl 2-amino-5-bromo-4-chlorobenzoate as a tool in the study of GPCRs and their role in various physiological processes. Finally, Tert-butyl 2-amino-5-bromo-4-chlorobenzoate may have potential as a therapeutic agent for various diseases, and further studies are needed to explore its potential in this area.
Conclusion:
Tert-butyl 2-amino-5-bromo-4-chlorobenzoate is a chemical compound that has various applications in scientific research. It is easy to synthesize and is available in high purity. Tert-butyl 2-amino-5-bromo-4-chlorobenzoate has potential as a therapeutic agent for various diseases, and further studies are needed to explore its potential in this area. The use of Tert-butyl 2-amino-5-bromo-4-chlorobenzoate in the study of GPCRs and their role in various physiological processes is also an area of future research.
Méthodes De Synthèse
Tert-butyl 2-amino-5-bromo-4-chlorobenzoate can be synthesized by reacting 2-amino-5-bromo-4-chlorobenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction yields Tert-butyl 2-amino-5-bromo-4-chlorobenzoate in good yield and high purity. This method is widely used in the synthesis of Tert-butyl 2-amino-5-bromo-4-chlorobenzoate and its derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-amino-5-bromo-4-chlorobenzoate is widely used in scientific research for its various applications. It is used as a precursor in the synthesis of other compounds such as 2-amino-5-bromo-4-chlorobenzyl alcohol, which is used in the synthesis of other biologically active compounds. Tert-butyl 2-amino-5-bromo-4-chlorobenzoate is also used in the synthesis of ligands for G protein-coupled receptors (GPCRs), which are involved in various physiological processes.
Propriétés
IUPAC Name |
tert-butyl 2-amino-5-bromo-4-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)6-4-7(12)8(13)5-9(6)14/h4-5H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNJRPYJGQAXFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1N)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-5-bromo-4-chlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)
![Benzyl [[(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B2379297.png)
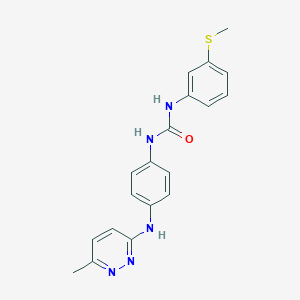
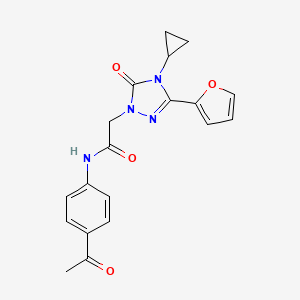
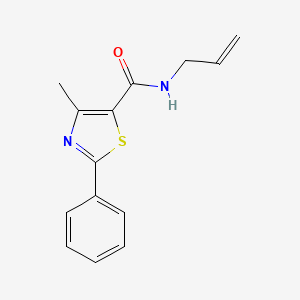
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2379304.png)
![5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2379307.png)
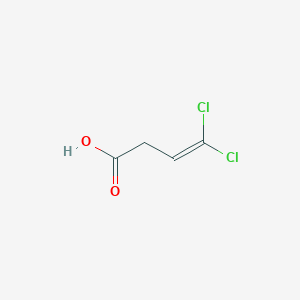
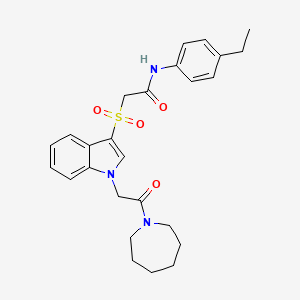
![2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2379312.png)
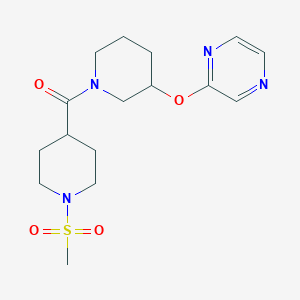

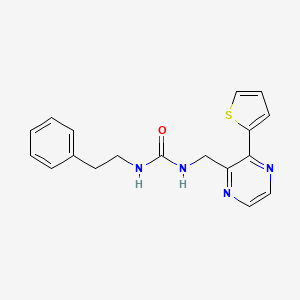
![3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2379319.png)